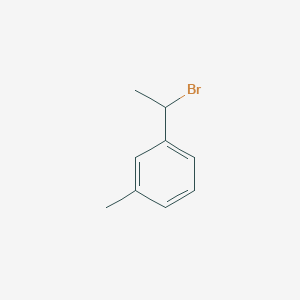

Benzene, 1-(1-bromoethyl)-3-methyl-

Overview

Description

“Benzene, 1-(1-bromoethyl)-3-methyl-” is also known as “[ (1R)-1-Bromoethyl]benzene” or “α-Methylbenzyl bromide”. It has a molecular formula of C8H9Br . This compound has been employed in controlled radical polymerization of styrene, in asymmetric esterification of benzoic acid in the presence of a chiral cyclic guanidine, and as an initiator in the synthesis of bromine terminated polyp-methoxystyrene and polystyrene via atom transfer radical polymerization .

Synthesis Analysis

The synthesis of “Benzene, 1-(1-bromoethyl)-3-methyl-” involves controlled radical polymerization of styrene, asymmetric esterification of benzoic acid in the presence of a chiral cyclic guanidine, and initiation of the synthesis of bromine terminated polyp-methoxystyrene and polystyrene via atom transfer radical polymerization .Molecular Structure Analysis

The molecular structure of “Benzene, 1-(1-bromoethyl)-3-methyl-” is available as a 2D Mol file or as a computed 3D SD file . The 3D structure provides a more detailed view of the compound’s structure.Chemical Reactions Analysis

“Benzene, 1-(1-bromoethyl)-3-methyl-” has been used in controlled radical polymerization of styrene, in asymmetric esterification of benzoic acid in the presence of a chiral cyclic guanidine, and as an initiator in the synthesis of bromine terminated polyp-methoxystyrene and polystyrene via atom transfer radical polymerization .Physical And Chemical Properties Analysis

“Benzene, 1-(1-bromoethyl)-3-methyl-” has a molecular weight of 185.061 . It is a liquid at room temperature . More detailed physical and chemical properties may be available in safety data sheets .Scientific Research Applications

Conformational Studies

Benzene derivatives, such as 1-bromo-2,4,6-tris[bis(trimethylsilyl)methyl]benzene, have been studied for their unique conformational properties. These studies involve dynamic NMR and molecular mechanics calculations, highlighting the significance of conformations in steric protection (Okazaki et al., 1989).Synthesis of New Compounds

New compounds, such as ethynylferrocene derivatives of 1,3,5-tribromobenzene, have been synthesized and characterized. These studies include electrochemical analysis and crystal structure determinations (Fink et al., 1997).Gas-Phase Elimination Kinetics

Research into the gas-phase elimination kinetics of compounds like 1-bromo-3-phenylpropane provides insights into reaction mechanisms and the influence of substituents like the phenyl group (Chuchani & Martín, 1990).Anion Sensing Applications

Studies on blue fluorescent molecules, such as p-dimesitylboryl-phenyl-functionalized 1,3-bisbenzimidazolyl benzene, demonstrate their potential in anion sensing, especially for small anions like fluoride and cyanide (Brazeau et al., 2017).Radiosynthesis for Imaging

The radiosynthesis of 1-[18F]fluoromethyl-benzenes from bromo analogues offers new avenues in imaging and diagnostics, providing potential bifunctional labelling agents (Namolingam et al., 2001).Preparation of Highly Hindered Aryl Bromides

Synthesis of sterically hindered compounds, like 1-bromo-2,3,5,6-tetrakis(3-pentyl)benzene, has been reported, revealing unique rotational isomers and their behavior at different temperatures (Steele et al., 2004).Heterocalixarenes Studies

The formation and analysis of calix[2]uracil[2]arenes from 1,3-bis[(1-uracilyl)methyl)]benzene derivatives provide insights into their conformations and metal ion binding capabilities (Kumar et al., 1999).Chemical Activation in Polymerization

Studies on 1,4-bis(1-methoxy-1-methylethyl)benzene investigate its role as an initiator/transfer agent in cationic polymerizations, offering insights into ion formation mechanisms (Dittmer et al., 1992).DFT Study for Graphene Nanoribbon Synthesis

The synthesis and characterization of 1-bromo-4-(3,7-dimethyloctyl)benzene, a precursor for graphene nanoribbon synthesis, demonstrate the application of density functional theory (DFT) in optimizing structures for advanced materials (Patil et al., 2012).Donor-Acceptor Interaction Investigations

Research on 1,3,5-tris-(3-methoxy & 3-methyl carboxy) phenyl ethynyl benzene derivatives explores their donor-acceptor interactions, crucial for understanding molecular electronic properties (Suryachandram et al., 2021).X-Ray Structure Determination

X-ray structure determinations of bromo- and bromomethyl-substituted benzenes, including their intermolecular interactions and packing motifs, offer critical insights into molecular architecture and design (Jones et al., 2012).Carbanions in Grignard Reagent Formation

Investigating the formation of Grignard reagents from aryl bromides like 1-bromo-2-((trimethylsilyl)methyl)benzene reveals unique intramolecular migrations and their applications in organic synthesis (Klink et al., 2002).

Safety And Hazards

“Benzene, 1-(1-bromoethyl)-3-methyl-” should be kept away from open flames, hot surfaces, and sources of ignition. It is advised not to breathe its mist/vapors/spray, and avoid contact with eyes, skin, or clothing. Ingestion should be avoided, and immediate medical assistance should be sought if swallowed .

properties

IUPAC Name |

1-(1-bromoethyl)-3-methylbenzene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11Br/c1-7-4-3-5-9(6-7)8(2)10/h3-6,8H,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ATUPRACSYPXTDF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)C(C)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11Br | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70629500 | |

| Record name | 1-(1-Bromoethyl)-3-methylbenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70629500 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

199.09 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(1-Bromoethyl)-3-methylbenzene | |

CAS RN |

88563-82-0 | |

| Record name | 1-(1-Bromoethyl)-3-methylbenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70629500 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

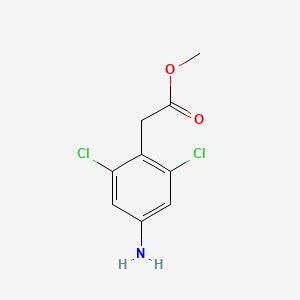

![5-Bromo-2-({[t-butyl(dimethyl)silyl]oxy}methyl)pyridine](/img/structure/B3058158.png)